Methyl octadeca-8,13-diynoate
Description
Methyl octadeca-8,13-diynoate is a methyl ester of a highly unsaturated fatty acid featuring two triple bonds at positions 8 and 13 within its 18-carbon chain. Its molecular formula is C₁₉H₃₀O₂, with a molecular weight of approximately 290.45 g/mol (calculated from the formula). This compound is notable for its structural complexity, which influences its physical and chemical properties, such as polarity, boiling point, and reactivity.
Properties
CAS No. |
65173-45-7 |
|---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
methyl octadeca-8,13-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-5,8-10,13-18H2,1-2H3 |
InChI Key |
DJLMJQRRFUQZKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCCCC#CCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadeca-8,13-diynoate can be synthesized through various methods. One common approach involves the reaction of octadeca-8,13-diynoic acid with methanol in the presence of a catalyst, such as sulfuric acid, to form the ester. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps, such as distillation or chromatography, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl octadeca-8,13-diynoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the triple bonds and the ester functional group.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as selenium dioxide and tert-butyl hydroperoxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as hydroxide ions can replace the methoxy group to form the corresponding carboxylate.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, such as methyl 8-oxo-octadeca-8,13-diynoate, and reduced products, such as methyl octadeca-8,13-diyne.
Scientific Research Applications
Methyl octadeca-8,13-diynoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl octadeca-8,13-diynoate involves its interaction with molecular targets through its reactive triple bonds and ester group. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules, resulting in various biological effects. The specific pathways and targets involved depend on the context of its application, such as its use in antimicrobial or cytotoxic studies .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Comparison Based on Functional Groups and Bonding
Methyl octadeca-8,13-diynoate belongs to the family of acetylenic fatty acid esters, distinguished by the presence of triple bonds. Below is a comparison with key analogs:
Table 1: Structural and Analytical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Retention Time (min) | Key Features |
|---|---|---|---|---|
| This compound | C₁₉H₃₀O₂ | 290.45 | 6.13* | Two triple bonds (8,13) |
| Methyl octadeca-9-ynoate | C₁₉H₃₂O₂ | 292.46 | - | Single triple bond (9) |
| Oleic acid | C₁₈H₃₄O₂ | 282.47 | 14.67 | Monounsaturated (cis-9 double bond) |
| bis(2-Ethylhexyl) adipate | C₂₂H₄₂O₄ | 386.57 | 7.94 | Branched ester, plasticizer |
| Methyl octanoate | C₉H₁₈O₂ | 158.24 | - | Saturated short-chain ester |
*Note: Retention time data for this compound is inferred from its analog, Methyl octadeca-8,11-diynoate (retention time 6.13 min in ), which shares similar unsaturation patterns .
Key Observations:
Unsaturation vs. Saturation: The presence of two triple bonds in this compound reduces its molecular weight compared to saturated esters (e.g., Methyl octacosanoate, C₂₉H₅₈O₂, molecular weight 438.76 g/mol) but increases polarity, affecting chromatographic behavior .
Retention Behavior: Compounds like this compound exhibit longer retention times in chromatographic systems compared to saturated esters (e.g., Methyl octanoate) due to stronger interactions with polar stationary phases .
Ionization and Dimer Formation: Similar to other esters (e.g., ethyl hexanoate), this compound likely forms protonated dimers in mass spectrometry, a phenomenon enhanced by high compound concentrations .
Mass Spectrometric Behavior
Evidence from pyrrolidine derivatives of fatty acids (e.g., octadeca-9-ynoate, M⁺ = 333) suggests that this compound would produce distinct fragmentation patterns due to its conjugated triple bonds. These patterns could differentiate it from monoynoic or dienoic esters in analytical workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
